molecular formula C19H20N2O6 B12750995 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- CAS No. 74697-46-4

2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)-

Katalognummer: B12750995
CAS-Nummer: 74697-46-4
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: ITRRQSUTLLSHSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- is a chemical compound with a complex structure that includes imidazolidinedione and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- typically involves the reaction of appropriate phenyl derivatives with imidazolidinedione under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,5-Bis(3-hydroxyphenyl)-2,4-imidazolidinedione
  • 5,5-Bis(4-chlorophenyl)-2,4-imidazolidinedione
  • 5,5-Bis(3,4,5-trihydroxyphenyl)-2,4-imidazolidinedione

Uniqueness

This detailed article provides a comprehensive overview of 2,4-Imidazolidinedione, 5,5-bis(3-(hydroxymethyl)-4-methoxyphenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

74697-46-4

Molekularformel

C19H20N2O6

Molekulargewicht

372.4 g/mol

IUPAC-Name

5,5-bis[3-(hydroxymethyl)-4-methoxyphenyl]imidazolidine-2,4-dione

InChI

InChI=1S/C19H20N2O6/c1-26-15-5-3-13(7-11(15)9-22)19(17(24)20-18(25)21-19)14-4-6-16(27-2)12(8-14)10-23/h3-8,22-23H,9-10H2,1-2H3,(H2,20,21,24,25)

InChI-Schlüssel

ITRRQSUTLLSHSX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=C(C=C3)OC)CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.